Bempedoic acid-d4

Stable isotope labeling Isotopic purity LC-MS internal standard

Bempedoic acid-d4 (CAS 2408131-70-2) is the mandated stable isotope-labeled IS for LC-MS/MS bioanalysis per FDA/EMA guidelines. Its +4 Da shift eliminates matrix effects without co-elution bias, achieving LLOQ of 20 ng/mL. ≥98% purity with full CoA supports ANDA submissions. Essential for PK, BE, and TDM studies.

Molecular Formula C19H36O5
Molecular Weight 348.5 g/mol
Cat. No. B15141541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBempedoic acid-d4
Molecular FormulaC19H36O5
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O
InChIInChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2
InChIKeyHYHMLYSLQUKXKP-AREBVXNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bempedoic Acid-d4 Procurement: Deuterated Internal Standard for ATP-Citrate Lyase Inhibitor Bioanalysis


Bempedoic acid-d4 (CAS: 2408131-70-2) is a stable isotope-labeled analog of bempedoic acid, featuring four deuterium atoms incorporated at the 7,7,9,9 positions of the parent molecule . Bempedoic acid (ETC-1002, unlabeled CAS: 738606-46-7) is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia, with a clinical half-life of approximately 21.1 hours and steady-state Cmax of 20.6 µg/mL at the 180 mg/day therapeutic dose [1]. The d4-labeled analog serves as the definitive internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of the parent drug [2].

Why Bempedoic Acid-d4 Cannot Be Substituted with Unlabeled or Alternative Internal Standards


Regulatory-compliant LC-MS/MS bioanalysis of bempedoic acid mandates the use of a stable isotope-labeled internal standard to correct for matrix effects, extraction variability, and ionization suppression that are inherent to complex biological matrices such as human plasma and urine [1]. Substitution with the unlabeled bempedoic acid introduces analytical interference and fails to meet FDA and EMA bioanalytical method validation guidelines for accuracy and precision [2]. Alternative non-deuterated internal standards such as diclofenac sodium, while used in exploratory HPLC-UV methods, exhibit substantially different chromatographic retention behavior and ionization efficiency compared to the dicarboxylic acid analyte, resulting in quantification biases that exceed the ±15% acceptance criteria (±20% at LLOQ) required for regulated pharmacokinetic studies [3]. The d4-labeled analog co-elutes identically with the parent analyte under reversed-phase UHPLC conditions while providing a distinct mass shift of +4 Da, enabling selective MS/MS detection without cross-talk or isotopic interference [4].

Bempedoic Acid-d4: Quantitative Differentiation Evidence for Procurement Decision-Making


Isotopic Purity and Chemical Purity: d4-Labeled Standard Versus Unlabeled Parent and Alternative Labeling Patterns

Bempedoic acid-d4 is specified with a chemical purity of ≥98.0% as determined by HPLC-UV and NMR analysis, ensuring that the internal standard does not introduce chromatographic interferences from synthesis-related impurities that could compromise quantification accuracy . The precise deuteration at four specific positions (7,7,9,9-d4) provides a mass shift of +4 Da relative to the unlabeled analyte, enabling selective multiple reaction monitoring (MRM) transitions without isotopic cross-talk. In contrast, the d5-labeled analog (bempedoic acid-d5, CAS: 2408131-71-3) incorporates five deuterium atoms at positions 7,7,8,9,9-d5, resulting in a +5 Da mass difference that offers no analytical advantage but may exhibit differential chromatographic retention due to the additional deuterium at the hydroxyl-bearing C8 position [1]. Unlabeled bempedoic acid (CAS: 738606-46-7) provides zero mass differentiation and is unsuitable as an internal standard in MS-based assays .

Stable isotope labeling Isotopic purity LC-MS internal standard Chemical purity

Regulatory Compliance and Traceability: d4 Internal Standard Versus Non-Deuterated Alternatives in Validated Methods

Bempedoic acid-d4 has been utilized as the deuterium-labeled internal standard in validated LC-MS/MS methods supporting 26 clinical studies involving over 15,000 human plasma and urine samples [1]. These methods achieved lower limits of quantification (LLOQ) of 20 ng/mL for bempedoic acid and 10 ng/mL for its active metabolite ESP15228 in both matrices, with accuracy and precision meeting current FDA and EMA regulatory standards for bioanalytical method validation [2]. In contrast, an alternative RP-HPLC method developed for bempedoic acid and rosuvastatin employed diclofenac sodium as a non-deuterated internal standard, achieving a linear range of 144–720 ng/µL with r² = 0.999—a range approximately 7000-fold higher in concentration than the validated LC-MS/MS method, rendering it unsuitable for pharmacokinetic studies requiring sensitive quantification in the low ng/mL range [3]. Bempedoic acid-d4 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of bempedoic acid [4].

Regulatory bioanalysis Method validation FDA/EMA compliance ANDA submissions

Molecular Weight and Mass Spectrometric Differentiation: d4-Labeled Internal Standard Versus d5 Alternative

Bempedoic acid-d4 has a molecular formula of C₁₉H₃₂D₄O₅ and a molecular weight of 348.52 g/mol, representing a +4 Da increase over the unlabeled parent compound (C₁₉H₃₆O₅, MW 344.49 g/mol) . The alternative d5-labeled analog (bempedoic acid-d5, CAS: 2408131-71-3) has the molecular formula C₁₉H₃₁D₅O₅ and a molecular weight of 349.53 g/mol, representing a +5 Da mass shift [1]. Both d4 and d5 labeling patterns provide sufficient mass separation for selective MRM detection; however, the d4 variant positions deuterium at the 7,7,9,9 carbon atoms adjacent to the 8-hydroxy group without substituting the exchangeable hydroxyl proton, thereby minimizing the risk of deuterium-hydrogen back-exchange during sample preparation and storage [2]. The d5 variant incorporates an additional deuterium at the C8 position bearing the hydroxyl group, which may undergo pH-dependent H/D exchange in aqueous biological matrices, potentially altering the isotopic purity and quantification accuracy over time [3].

Mass spectrometry Isotopic labeling pattern MRM transition Molecular weight

Clinical Pharmacokinetic Application: d4 Internal Standard Enables Regulatory-Grade Quantification

Bempedoic acid-d4 was employed as the deuterium-labeled internal standard in the validated LC-MS/MS method that generated all pharmacokinetic data for bempedoic acid clinical development, including the Phase 1 studies establishing linear pharmacokinetics over 120–240 mg dose ranges, steady-state Cmax of 20.6 µg/mL, AUC₀₋₂₄ of 289 µg·h/mL, and elimination half-life of 21.1 hours at the approved 180 mg/day dose [1]. The same bioanalytical methodology, leveraging bempedoic acid-d4 as the internal standard, supported 26 clinical studies encompassing over 15,000 plasma and urine samples, demonstrating robustness and reproducibility across multiple clinical sites, analytical batches, and study populations [2]. Alternative methods lacking a stable isotope-labeled internal standard, such as the HPLC-PDA approach for bempedoic acid and ezetimibe in rat plasma, exhibit substantially higher quantification limits and cannot meet the sensitivity and selectivity requirements for human pharmacokinetic studies at therapeutic doses [3].

Pharmacokinetics Bioequivalence Clinical trial support Therapeutic drug monitoring

Bempedoic Acid-d4: Optimal Application Scenarios for Procurement and Deployment


Regulated Bioanalytical Method Development and Validation for ANDA Submissions

Bempedoic acid-d4 is the definitive internal standard for developing and validating LC-MS/MS methods intended to support Abbreviated New Drug Applications (ANDA) for generic bempedoic acid formulations. Its use is mandated by FDA and EMA bioanalytical method validation guidelines, which require stable isotope-labeled internal standards for accurate correction of matrix effects and extraction variability in biological matrices. The validated method employing bempedoic acid-d4 achieves LLOQ values of 20 ng/mL in human plasma, enabling precise quantification across the entire pharmacokinetic profile from Cmax (≈20,600 ng/mL) to trough concentrations [1]. Procurement of bempedoic acid-d4 with documented purity ≥98.0% and full Certificate of Analysis supports regulatory audit readiness and method transferability across CRO networks .

Clinical Pharmacokinetic and Bioequivalence Studies in Human Subjects

Bempedoic acid-d4 enables the execution of regulatory-compliant human pharmacokinetic studies, including single- and multiple-ascending dose trials, food-effect studies, drug-drug interaction assessments, and pivotal bioequivalence studies required for generic drug approval. The deuterated internal standard corrects for inter-subject matrix variability, ionization suppression from phospholipids, and extraction recovery fluctuations inherent to 96-well solid-phase extraction workflows. The same methodology supported the Phase 1 program establishing bempedoic acid's linear pharmacokinetics (120–240 mg dose range), 21.1-hour half-life, and lack of clinically meaningful food effect, providing a validated template for subsequent studies [2].

Therapeutic Drug Monitoring and Clinical Pharmacology Investigations

Bempedoic acid-d4 supports therapeutic drug monitoring (TDM) applications in special populations, including patients with hepatic impairment, renal dysfunction, or those receiving concomitant medications that may alter bempedoic acid exposure. The validated LC-MS/MS method with d4 internal standard provides the sensitivity (LLOQ 20 ng/mL) and selectivity required to quantify plasma concentrations in the low ng/mL range, which is essential for characterizing terminal elimination phases and detecting potential drug accumulation. The method has been applied across Japanese, Chinese, and Western subject populations, demonstrating robustness to ethnic differences in matrix composition [3].

Metabolite Quantification and In Vitro Metabolism Studies

Bempedoic acid-d4 serves as the internal standard for simultaneous quantification of bempedoic acid and its pharmacologically active keto metabolite ESP15228 in plasma and urine. The d4-labeled analog co-elutes with the parent drug while providing distinct MRM transitions for both analyte and metabolite quantification. This capability is critical for studies examining the acyl glucuronidation pathway, which accounts for approximately 37% of dose excreted in urine, and for assessing the impact of UGT enzyme polymorphisms on bempedoic acid metabolism [4]. The d4 labeling pattern avoids deuteration at the metabolically labile C8 hydroxyl position, ensuring the internal standard remains stable throughout sample processing and long-term frozen storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bempedoic acid-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.